p-(3-Methyl-1-triazeno)benzoic acid, potassium salt
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Overview
Description
p-(3-Methyl-1-triazeno)benzoic acid, potassium salt: is a chemical compound known for its antineoplastic and antimetastatic properties. It is a monomethyl derivative of the antimetastatic compound DM-COOK and has been studied for its potential in cancer treatment .
Preparation Methods
The synthesis of p-(3-Methyl-1-triazeno)benzoic acid, potassium salt involves the reaction of p-aminobenzoic acid with methylating agents under controlled conditions. The reaction typically requires the presence of a base to facilitate the formation of the triazeno group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
p-(3-Methyl-1-triazeno)benzoic acid, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the triazeno group into other functional groups.
Substitution: The compound can undergo substitution reactions, where the triazeno group is replaced by other substituents. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles.
Scientific Research Applications
p-(3-Methyl-1-triazeno)benzoic acid, potassium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying triazeno derivatives.
Biology: The compound is studied for its effects on cellular processes and its potential as a cytotoxic agent.
Medicine: It has shown promise in cancer treatment due to its antineoplastic and antimetastatic properties.
Mechanism of Action
The mechanism of action of p-(3-Methyl-1-triazeno)benzoic acid, potassium salt involves its interaction with cellular components, leading to cytotoxic effects. The compound targets specific molecular pathways, resulting in the inhibition of tumor growth and metastasis. It exhibits significant cytotoxicity to metastatic foci and pronounced inhibition of primary tumor development .
Comparison with Similar Compounds
p-(3-Methyl-1-triazeno)benzoic acid, potassium salt is compared with other similar compounds, such as:
3,3-Dimethyl derivative (DM-COOK): Both compounds exhibit antineoplastic activity, but this compound does so at a lower daily dose and produces interesting cytotoxic effects.
5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC): This compound is another triazeno derivative used in cancer treatment.
Properties
CAS No. |
114482-40-5 |
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Molecular Formula |
C8H8KN3O2 |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
potassium;4-(2-methyliminohydrazinyl)benzoate |
InChI |
InChI=1S/C8H9N3O2.K/c1-9-11-10-7-4-2-6(3-5-7)8(12)13;/h2-5H,1H3,(H,9,10)(H,12,13);/q;+1/p-1 |
InChI Key |
QYUZJCRYJAPXMP-UHFFFAOYSA-M |
Canonical SMILES |
CN=NNC1=CC=C(C=C1)C(=O)[O-].[K+] |
Related CAS |
40843-84-3 (Parent) |
Origin of Product |
United States |
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